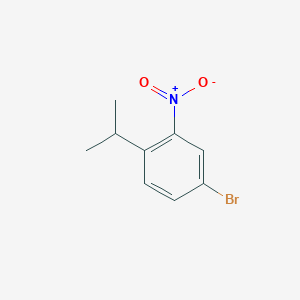

4-Bromo-1-isopropyl-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1-isopropyl-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzene, featuring a bromine atom, an isopropyl group, and a nitro group as substituents on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-bromo-1-isopropylbenzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the ortho or para position relative to the bromine atom .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from benzene. The steps include:

Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.

Isopropylation: Bromobenzene undergoes Friedel-Crafts alkylation with isopropyl chloride (CH3CHClCH3) in the presence of aluminum chloride (AlCl3) to form 4-bromo-1-isopropylbenzene.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-isopropyl-2-nitrobenzene can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Halogenation: Bromine (Br2) in the presence of iron(III) bromide (FeBr3).

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Oxidation: Potassium permanganate (KMnO4).

Major Products Formed

Reduction: 4-Bromo-1-isopropyl-2-aminobenzene.

Oxidation: 4-Bromo-1-carboxy-2-nitrobenzene.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Chemistry

4-Bromo-1-isopropyl-2-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Electrophilic Aromatic Substitution : The compound can participate in further substitution reactions, such as halogenation and nitration.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or through catalytic hydrogenation.

- Oxidation Reactions : The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) .

These reactions make it valuable for synthesizing pharmaceuticals and specialty chemicals.

Biological Applications

Investigating Biological Activity

Research has indicated that this compound may exhibit potential biological activity. Studies have explored its interactions with various biomolecules, examining:

- Enzyme Inhibition : The compound's structure allows it to interact with enzyme active sites, potentially serving as an inhibitor for specific enzymatic reactions.

- Pharmacological Research : Its derivatives are being investigated for their potential use in drug development, targeting various diseases .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its applications include:

- Dyes and Pigments : The compound is used as a precursor in the synthesis of dyes and pigments due to its stable aromatic structure.

- Agrochemicals : It plays a role in developing pesticides and herbicides, contributing to agricultural productivity .

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Anticancer Agents : Researchers have utilized this compound as an intermediate in synthesizing novel anticancer agents, demonstrating its potential therapeutic effects against specific cancer cell lines.

- Development of Enzyme Inhibitors : Studies have shown that derivatives of this compound effectively inhibit certain enzymes related to metabolic diseases, paving the way for new drug formulations.

- Industrial Chemical Production : A case study on agrochemical production highlighted how this compound contributes to creating effective herbicides that enhance crop yield while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-isopropyl-2-nitrobenzene involves its interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles. The bromine atom and isopropyl group can influence the compound’s reactivity and selectivity in chemical reactions. The compound’s effects are mediated through electrophilic aromatic substitution and other reaction mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered.

4-Bromo-1-fluoro-2-nitrobenzene: Contains a fluorine atom instead of an isopropyl group, affecting its electronic properties.

4-Bromo-2-nitrotoluene: Has a methyl group instead of an isopropyl group, influencing its reactivity and solubility.

Actividad Biológica

4-Bromo-1-isopropyl-2-nitrobenzene (CAS: 197711-15-2) is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C9H10BrNO2

- Molecular Weight : 244.09 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥ 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various biomolecules, leading to cytotoxic effects. The compound's bromine atom and isopropyl group also influence its reactivity and selectivity in biological systems.

Antimicrobial Activity

Research indicates that nitroaromatic compounds exhibit antimicrobial properties. A study focused on similar nitro-substituted compounds demonstrated that they could inhibit bacterial growth, suggesting potential applications in antimicrobial therapies .

Cytotoxicity Studies

In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines. For instance, a case study involving human cancer cell lines reported IC50 values indicating significant cytotoxicity, which suggests its potential as an anticancer agent .

Mechanistic Insights

The mechanism by which this compound exerts its effects may involve:

- Electrophilic Aromatic Substitution : The compound can participate in electrophilic reactions, potentially leading to modifications in nucleic acids or proteins.

- Reduction Pathways : The nitro group can be reduced to form amino derivatives, which may have different biological activities compared to the parent compound.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various nitro-substituted benzene derivatives, including this compound. The results indicated that treatment with this compound led to apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation. These findings highlight its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Effects

In another investigation focusing on the antimicrobial properties of nitro compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial viability, suggesting that this compound could serve as a template for designing new antibiotics .

Propiedades

IUPAC Name |

4-bromo-2-nitro-1-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCPCMHIQBPUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.